molecular formula C6H7NO4 B104639 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid CAS No. 16877-55-7

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

Cat. No.: B104639
CAS No.: 16877-55-7
M. Wt: 157.12 g/mol
InChI Key: ZLQGSBBFINDXKP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.13 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxy-5-isoxazolecarboxylic acid with a suitable reagent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-isoxazolecarboxylic acid: Similar in structure but lacks the acetic acid moiety.

    2-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid: Similar but with a propanoic acid group instead of acetic acid.

Uniqueness

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is unique due to its specific combination of the oxazole ring and the acetic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGSBBFINDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16877-55-7
Record name 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
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